BenchChemオンラインストアへようこそ!

3-Chloroquinolin-6-ol

Monoamine oxidase Enzyme inhibition Neuropharmacology

3-Chloroquinolin-6-ol offers a unique 3-chloro/6-hydroxy substitution pattern for distinct cross-coupling and SAR studies. This regioisomer enables specific Suzuki-Miyaura reactions and hydrogen-bonding interactions not achievable with 6-chloro analogs, making it essential for kinase inhibitor and antimicrobial agent development. Verify current inventory and pricing for research quantities.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 696612-04-1
Cat. No. B1592057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinolin-6-ol
CAS696612-04-1
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1O)Cl
InChIInChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
InChIKeyJZUCTMVWDCGGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinolin-6-ol (CAS 696612-04-1) for MedChem and Chemical Biology


3-Chloroquinolin-6-ol is a chlorinated hydroxyquinoline building block (C9H6ClNO, MW 179.6 g/mol) [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and antimalarial drug candidates . Its substitution pattern (chlorine at the 3-position, hydroxyl at the 6-position) creates a distinct electronic and steric profile relative to other chlorohydroxyquinoline regioisomers, enabling unique reactivity in cross-coupling reactions and scaffold diversification . The compound is commercially available from multiple vendors in research quantities (typically 95-98% purity), with pricing varying substantially based on supplier and scale .

Why 3-Chloroquinolin-6-ol Cannot Be Interchanged with Other Quinoline Building Blocks


Interchanging 3-chloroquinolin-6-ol with regioisomers such as 6-chloroquinolin-3-ol or halogen-substituted analogs (e.g., 3-bromoquinolin-6-ol, 3-fluoroquinolin-6-ol) introduces fundamental changes in electronic properties, cross-coupling reactivity, and biological target engagement. The chlorine atom at the 3-position coupled with the hydroxyl at the 6-position creates a specific electron density distribution (LogP = 2.59; predicted pKa = 8.50 ± 0.40) that directly influences the compound's behavior in Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and hydrogen-bonding interactions with protein targets [1]. Empirical data show that halogen substitution at the 3-position modulates mutagenic potential and enzyme inhibition profiles in a halogen-specific manner, meaning that bromo or fluoro analogs cannot serve as direct surrogates without altering the pharmacological or toxicological outcome of the final derivative [2]. Furthermore, the regiochemistry of substitution dictates the accessible synthetic pathways; for instance, the 3-chloro-6-hydroxy pattern enables distinct cross-coupling strategies that are not directly translatable to the 6-chloro-3-hydroxy regioisomer .

Quantitative Differentiation Evidence for 3-Chloroquinolin-6-ol


MAO-B Inhibition Profile: 3-Chloroquinolin-6-ol vs. Fluorinated Analogs

3-Chloroquinolin-6-ol inhibits human membrane-bound monoamine oxidase-B (MAO-B) with an IC50 value of 17,000 nM (17 µM), measured by the conversion of kynuramine to 4-hydroxyquinoline [1]. While this potency is modest compared to clinical MAO-B inhibitors, it establishes a baseline activity for the chlorinated scaffold. Crucially, the 3-fluoroquinoline analog exhibits significantly reduced or abolished mutagenicity in Salmonella typhimurium TA100, indicating that halogen substitution at the 3-position directly influences both biological activity and toxicological profile [2]. The chloro derivative retains measurable MAO-B engagement, whereas the fluoro derivative demonstrates an improved safety profile—a trade-off that must be considered in lead optimization.

Monoamine oxidase Enzyme inhibition Neuropharmacology Medicinal chemistry

Physicochemical Differentiation: LogP and pKa Values vs. Regioisomeric 6-Chloroquinolin-3-ol

3-Chloroquinolin-6-ol exhibits a calculated LogP of 2.5938 [1], a critical parameter for predicting membrane permeability and oral bioavailability. This value is identical to its regioisomer 6-chloroquinolin-3-ol, as both share the same molecular formula and atomic composition . However, the predicted pKa of 3-chloroquinolin-6-ol is 8.50 ± 0.40 , reflecting the ionization behavior of the 6-hydroxyl group in the presence of the 3-chloro substituent. In contrast, 6-chloroquinolin-3-ol bears the hydroxyl group at the 3-position and chlorine at the 6-position, which is predicted to alter the pKa and hydrogen-bonding capacity at physiological pH. While experimental pKa data for 6-chloroquinolin-3-ol are not available, the regioisomeric difference ensures that the two compounds will exhibit different protonation states and receptor-binding profiles under physiological conditions.

Lipophilicity Ionization ADME prediction Lead optimization

Commercial Purity Specifications and Procurement Differentiation

Commercially available 3-chloroquinolin-6-ol is supplied at standardized purity levels, with vendors offering either 95% or 98% minimum purity specifications . The 98% purity grade (Fluorochem F305840) is suitable for sensitive applications requiring higher purity, such as biophysical assays or late-stage functionalization where trace impurities could interfere with reaction outcomes . In contrast, the 95% grade (AKSci, Aladdin, Bidepharm) provides a cost-effective option for initial synthetic exploration and library generation . Notably, Bidepharm provides batch-specific quality control data (NMR, HPLC, GC) upon request, enabling researchers to verify purity before committing to large-scale purchases . The bromo analog 3-bromoquinolin-6-ol (CAS 13669-57-3) is available at 97% purity [1], but its higher molecular weight (224.05 g/mol) and increased reactivity in cross-coupling reactions necessitate different synthetic planning and may introduce undesired side reactions in sensitive systems.

Analytical chemistry Quality control Procurement Research reagents

Optimal Use Cases for 3-Chloroquinolin-6-ol in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation and Scaffold Hopping

Use 3-chloroquinolin-6-ol as a core scaffold for synthesizing novel kinase inhibitor libraries. The compound's 3-chloro substituent serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the 6-hydroxyl provides a site for alkylation or acylation to modulate pharmacokinetic properties. Published applications confirm its utility in developing inhibitors of protein kinases relevant to oncology and inflammation [1]. The observed MAO-B inhibition (IC50 = 17 µM) further supports its potential as a privileged structure for CNS-targeted kinase programs.

Antimicrobial and Antiparasitic Drug Discovery

Leverage the chloroquinoline core as a privileged scaffold for developing antimalarial, antibacterial, and antifungal agents. Chloroquinoline derivatives have established efficacy against Plasmodium falciparum, and the 3-chloro-6-hydroxy substitution pattern provides a unique entry point for structure-activity relationship studies . The compound's physicochemical properties (LogP 2.59, predicted pKa 8.50) are consistent with cellular permeability requirements, and its halogenated nature aligns with the design of agents targeting hemozoin formation in malaria parasites.

Chemical Biology Probe Development and Target Engagement Studies

Employ 3-chloroquinolin-6-ol as a building block for constructing chemical probes, including fluorescent sensors and activity-based protein profiling reagents. The hydroxyl group at the 6-position enables conjugation to biotin, fluorophores, or affinity tags without disrupting the core pharmacophore, while the 3-chloro group maintains target-binding interactions . The established MAO-B inhibition activity (17 µM) provides a validated starting point for developing probes to study monoamine oxidase biology in neurological disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.